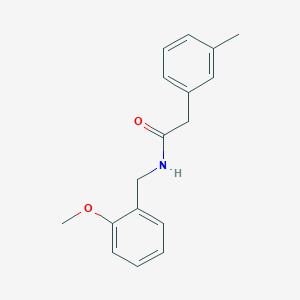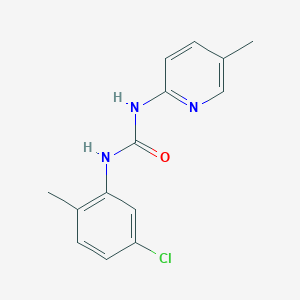
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea (CMMPU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMPU is a urea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but it has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been shown to enhance the binding of acetylcholine to the α7 nAChR, leading to increased channel opening and calcium influx. This activation of the α7 nAChR has been implicated in the neuroprotective and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation in rat hippocampal slices, which is a marker of synaptic plasticity and memory formation. This compound has also been reported to have anti-inflammatory effects in a mouse model of acute lung injury, which may be due to its modulation of the α7 nAChR. Additionally, this compound has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in rat cortical neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has several advantages for lab experiments. It has high purity and can be synthesized through various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on other neurotransmitter systems. Additionally, the potential side effects of this compound are not well known.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One direction is to further investigate its potential therapeutic applications, such as its neuroprotective and anti-inflammatory effects. Another direction is to study its effects on other neurotransmitter systems and its potential as a cognitive enhancer. Additionally, more research is needed to understand the potential side effects of this compound and its safety profile. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool for studying various neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been achieved through various methods, including the reaction of 5-chloro-2-methylphenyl isocyanate with 5-methyl-2-pyridinylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-methylphenyl isocyanate with 5-methyl-2-pyridinylthiourea in the presence of a base. Both methods have been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various scientific research studies. One study reported that this compound has neuroprotective effects against glutamate-induced excitotoxicity in rat cortical neurons. Another study showed that this compound has anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury. Additionally, this compound has been studied for its potential use as a cognitive enhancer due to its ability to enhance long-term potentiation in rat hippocampal slices.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-6-13(16-8-9)18-14(19)17-12-7-11(15)5-4-10(12)2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHKCWWSTZNEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
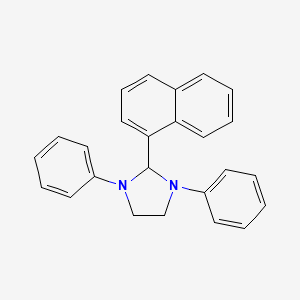
![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)
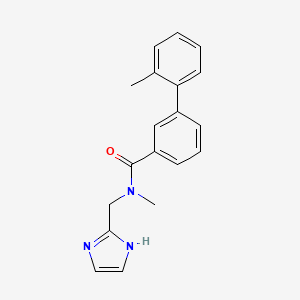
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
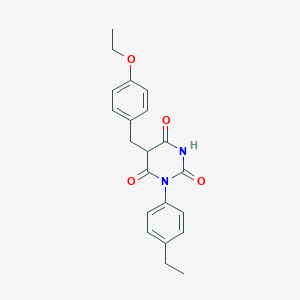
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
![ethyl (1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-2-piperidinyl)acetate](/img/structure/B5267191.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
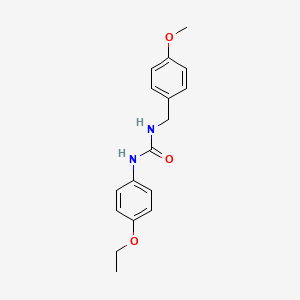
![methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B5267216.png)
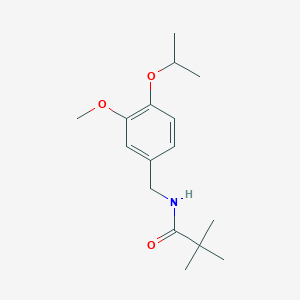
![(3aR*,6aS*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5267230.png)
